molecular formula C13H18N4O2S B7459614 N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide

N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide

Cat. No. B7459614
M. Wt: 294.38 g/mol
InChI Key: FZNKXNDZZWCFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide, also known as DMP or DMP-777, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 acts as an inhibitor of CAIX by binding to its active site and preventing its catalytic activity. CAIX inhibition leads to a decrease in extracellular pH, which in turn reduces tumor growth and metastasis. N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 also inhibits the aggregation of amyloid-beta peptides by binding to their hydrophobic regions and preventing their self-association, leading to a reduction in neurotoxicity.
Biochemical and Physiological Effects:
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 has been shown to have various biochemical and physiological effects, including its role as an inhibitor of CAIX and amyloid-beta peptide aggregation. Inhibition of CAIX leads to a decrease in tumor growth and metastasis, while inhibition of amyloid-beta peptide aggregation leads to a reduction in neurotoxicity. N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 has several advantages for lab experiments, including its ease of synthesis, stability, and specificity for CAIX and amyloid-beta peptide aggregation. However, its limitations include its low solubility in water, which can affect its bioavailability, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 research, including its optimization as a CAIX inhibitor for cancer therapy, its potential use as a therapeutic agent for Alzheimer's disease, and its development as a diagnostic tool for CAIX overexpression in cancer. Further studies are also needed to investigate its potential toxicity and optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 can be synthesized using various methods, including the reaction of 4,6-dimethyl-2-pyridinecarboxaldehyde with 1,3,5-trimethylpyrazole-4-sulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is purified and characterized using various spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 has been extensively studied for its potential therapeutic applications, including its role as an inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer. CAIX inhibition has been shown to reduce tumor growth and metastasis in preclinical studies, making N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 a promising candidate for cancer therapy. N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 has also been studied for its potential role in treating neurological disorders such as Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.

properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-8-6-9(2)14-12(7-8)16-20(18,19)13-10(3)15-17(5)11(13)4/h6-7H,1-5H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNKXNDZZWCFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NS(=O)(=O)C2=C(N(N=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide

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